molecular formula C23H21ClN2O3 B3020208 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one CAS No. 663928-93-6

3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one

Cat. No.: B3020208
CAS No.: 663928-93-6
M. Wt: 408.88
InChI Key: ZJAVTOYUBWPPFH-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 3-chlorophenylpiperazine moiety and a prop-2-enyl group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.

    Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via an alkylation reaction using an appropriate alkyl halide in the presence of a strong base.

    Attachment of the 3-Chlorophenylpiperazine Moiety: The final step involves the coupling of the chromen-2-one derivative with 3-chlorophenylpiperazine through a nucleophilic substitution reaction, typically using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using halogens.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone
  • N-[3-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]-2-methylpropanamide
  • 3-(4-(3-chlorophenyl)piperazine-1-carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

Uniqueness

3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one is unique due to its specific structural features, which confer distinct pharmacological properties

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3/c1-2-5-16-6-3-7-17-14-20(23(28)29-21(16)17)22(27)26-12-10-25(11-13-26)19-9-4-8-18(24)15-19/h2-4,6-9,14-15H,1,5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAVTOYUBWPPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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